Potassium cyano[(methylsulfanyl)methanethioyl]azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium cyano[(methylsulfanyl)methanethioyl]azanide is a chemical compound with the molecular formula C₃H₄N₂S₂K It is known for its unique structure, which includes a cyano group, a methylsulfanyl group, and a methanethioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium cyano[(methylsulfanyl)methanethioyl]azanide can be achieved through several methods. One common approach involves the reaction of potassium cyanide with a suitable precursor containing the methylsulfanyl and methanethioyl groups. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the precise measurement of reagents, temperature control, and purification steps to obtain a high-purity product. Safety measures are crucial due to the potential toxicity of cyanide compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium cyano[(methylsulfanyl)methanethioyl]azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Potassium cyano[(methylsulfanyl)methanethioyl]azanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which potassium cyano[(methylsulfanyl)methanethioyl]azanide exerts its effects involves interactions with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The methylsulfanyl and methanethioyl groups can also engage in interactions with other molecules, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium cyanide: A simpler cyanide compound with similar reactivity but lacking the additional functional groups.
Methylsulfanyl derivatives: Compounds containing the methylsulfanyl group but without the cyano or methanethioyl groups.
Methanethioyl derivatives: Compounds with the methanethioyl group but lacking the cyano or methylsulfanyl groups.
Uniqueness
Potassium cyano[(methylsulfanyl)methanethioyl]azanide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both cyano and sulfur-containing groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C3H3KN2S2 |
---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
potassium;cyano(methylsulfanylcarbothioyl)azanide |
InChI |
InChI=1S/C3H4N2S2.K/c1-7-3(6)5-2-4;/h1H3,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
CKLNMNNPBUUYIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CSC(=S)[N-]C#N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.